2-Bromo-1,4-dichlorobenzene
Overview
Description
2-Bromo-1,4-dichlorobenzene (BDB) is a benzene derivative that is frequently used in various chemical applications. It is characterized by the presence of a bromine atom and two chlorine atoms attached to the benzene ring. The compound has been the subject of several studies to understand its molecular structure, vibrational properties, and potential applications in different fields, including its inhibitory activity against isopentenylpyrophosphate transferase .
Synthesis Analysis
While the provided papers do not detail the synthesis of 2-Bromo-1,4-dichlorobenzene, they do provide insights into the structural properties of similar bromochlorobenzene compounds. These insights can be indirectly useful for understanding the synthesis process of BDB, as the positioning of halogen substituents can influence the reactivity and the conditions required for synthesis .
Molecular Structure Analysis
The molecular structure of BDB has been investigated using various spectroscopic and computational methods. The crystal structure of a related compound, para-bromochlorobenzene, has been found to have a space group P21/a with two molecules in the unit cell, suggesting a statistical symmetry in the crystal . The molecular geometry, NMR, and NBO analyses of BDB have been obtained through DFT calculations, revealing higher electronic density and providing insights into the local reactivity properties of the molecule .
Chemical Reactions Analysis
The chemical reactivity of BDB and related compounds has been studied through various experimental techniques. Photodissociation studies of bromochlorobenzenes have shown that the dissociation dynamics can be influenced by the number and position of chlorine atoms, with different dissociation channels observed for various isomers . Additionally, the dissociative electron attachment to bromochlorobenzenes has been examined, showing a temperature effect on the ion yields of Cl- and Br- fragments .
Physical and Chemical Properties Analysis
The physical and chemical properties of BDB have been extensively studied. Vibrational spectroscopic analyses, including FT-IR and FT-Raman, have been performed to understand the vibrational modes of the molecule . Theoretical calculations have provided information on the NLO properties, quantum chemical descriptors, and hyperpolarizability of BDB, indicating its potential as a nonlinear optical material . The effects of substituents on the geometry of the azo group in a related compound have also been discussed, which can be relevant for understanding the properties of BDB .
Scientific Research Applications
Computational and Spectroscopic Study
2-Bromo-1,4-dichlorobenzene (BDB) has been the subject of a comprehensive computational and spectroscopic study. This research utilized Density Functional Theory (DFT) and included analyses such as molecular geometry, Nuclear Magnetic Resonance (NMR), Natural Bond Orbital (NBO), and Natural Atomic Charge. The study revealed that BDB exhibits high electronic density and has potential applications in nonlinear optics (NLO) due to its quantum chemical descriptors and first order hyperpolarizability. Additionally, the research investigated BDB's docking properties and molecular dynamics simulations to understand interactions with water molecules, finding it forms a stable complex with isopentenylpyrophosphate transferase and shows inhibitory activity against this enzyme (Vennila et al., 2018).
Vapour Pressures and Lattice Energies
Research on 1,4-dichlorobenzene, including variants like 1-bromo-4-chlorobenzene, has provided valuable vapour pressure data across different states (crystalline and liquid) and temperatures. This study also includes lattice energies of these compounds, contributing to a deeper understanding of their physical properties (Oonk et al., 2000).
PCM/TD-DFT Analysis
Another similar compound, 1-bromo-2,3-dichlorobenzene, has been analyzed using a combination of experimental and theoretical methods, including PCM/TD-DFT analysis. The study focused on electronic and structural aspects, revealing insights into the relationship between structure and absorption spectrum, effects of solvents, and NBO analysis. It also identified the compound as a potential candidate for nonlinear optical material (Arivazhagan et al., 2013).
Catalytic Oxidation
Research involving 1,2-dichlorobenzene has shown that it undergoes catalytic oxidation over transition metal oxides. This oxidation process depends on the nature of the transition metal oxide used, highlighting the role of metal oxide–support interactions. Such studies aid in understanding chemical reactions and potential industrial applications involving chlorobenzene derivatives (Krishnamoorthy et al., 2000).
Thermal Properties
The thermal properties of various chloro- and bromo-substituted benzenes, including 1,4-dichlorobenzene and 2-bromochlorobenzene, have been examined. Measurements of heat capacities and densities contribute to a better understanding of these compounds' thermal behavior, which is crucial for various industrial processes (Góralski & Piekarski, 2007).
Dissociative Electron Attachment
Studies on dissociative electron attachment to molecules like 1-bromo-2-chlorobenzene have provided insights into the formation of fragment anions and the temperature effects on these processes. This research contributes to the fundamental understanding of chemical reactions involving halogenated benzenes (Mahmoodi-Darian et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-1,4-dichlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2/c7-5-3-4(8)1-2-6(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXVQBCRONSPDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075185 | |
Record name | Benzene, 2-bromo-1,4-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7075185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,4-dichlorobenzene | |
CAS RN |
1435-50-3, 68583-99-3 | |
Record name | 2-Bromo-1,4-dichlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1435-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1,4-dichlorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, brominated chlorinated | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068583993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, brominated chlorinated | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 2-bromo-1,4-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7075185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, brominated chlorinated | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.004 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-bromo-1,4-dichlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.418 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.